2-Chloro-N,N-diethylnicotinamide
Overview
Description
2-Chloro-N,N-diethylnicotinamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of nicotinamide, where the amide nitrogen is substituted with two ethyl groups and the pyridine ring is chlorinated at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-diethylnicotinamide typically involves the chlorination of nicotinamide followed by alkylation. One common method starts with 2-chloronicotinic acid, which undergoes esterification with methanol to form 2-chloromethyl nicotinate. This intermediate is then subjected to aminolysis with diethylamine in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of chlorination, esterification, and aminolysis, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize waste and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-diethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with metal ions, which are of interest in coordination chemistry.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while complex formation with metals can produce coordination complexes with distinct properties .
Scientific Research Applications
2-Chloro-N,N-diethylnicotinamide has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethylnicotinamide involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming complexes with distinct geometries and properties. These complexes can exhibit unique reactivity and biological activity, depending on the nature of the metal ion and the other ligands present .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylnicotinamide: Similar structure but with methyl groups instead of ethyl groups.
2-Chloro-N-ethylnicotinamide: Contains one ethyl group and one hydrogen atom on the amide nitrogen.
2-Chloro-N-ethyl-N-methylnicotinamide: Contains one ethyl group and one methyl group on the amide nitrogen.
Uniqueness
2-Chloro-N,N-diethylnicotinamide is unique due to its specific substitution pattern, which influences its chemical reactivity and the types of complexes it can form. The presence of two ethyl groups on the amide nitrogen and a chlorine atom on the pyridine ring provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N,N-diethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCGMIHMFNDNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403587 | |
Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38029-99-1 | |
Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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